molecular formula C9H14ClN B591960 (S)-1-(o-Tolyl)ethanamine hydrochloride CAS No. 1332832-16-2

(S)-1-(o-Tolyl)ethanamine hydrochloride

Cat. No. B591960
CAS RN: 1332832-16-2
M. Wt: 171.668
InChI Key: VNGAKUOLRVQVHG-QRPNPIFTSA-N
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Description

“(S)-1-(o-Tolyl)ethanamine hydrochloride” is likely a derivative of ethanamine (also known as ethylamine), which is an organic compound with a formula CH3CH2NH2. This compound is a primary amine and it’s the second-simplest primary amine after methylamine. The “o-Tolyl” part suggests a connection to toluene, a common solvent .


Molecular Structure Analysis

The molecular structure of “(S)-1-(o-Tolyl)ethanamine hydrochloride” would likely include an ethanamine group attached to a toluene group. The “S” in the name suggests that this compound has chirality, meaning it has a non-superimposable mirror image .


Chemical Reactions Analysis

Again, while specific reactions involving “(S)-1-(o-Tolyl)ethanamine hydrochloride” are not available, similar compounds often participate in reactions like nucleophilic substitution or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties can often be predicted based on the properties of similar compounds .

Scientific Research Applications

Antiamoebic Activity

A series of chalcones possessing N-substituted ethanamine were synthesized, involving (S)-1-(o-Tolyl)ethanamine hydrochloride as a precursor. These compounds were evaluated for their antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica and showed promising results, with some compounds displaying better activity than the standard drug metronidazole. This study illustrates the compound's utility in developing potential antiamoebic treatments (Zaidi et al., 2015).

Pyrolysis and Cracking Studies

In computational chemistry, the second-stage cracking of the pyrolysis of ethylamine, closely related to (S)-1-(o-Tolyl)ethanamine hydrochloride, was investigated. The study provided insights into the decomposition reactions of methanimine, ethenamine, and ethanimine, crucial for understanding the pyrolysis process at a molecular level. This research contributes to the broader field of chemical engineering and materials science (Almatarneh et al., 2016).

Synthesis of Pharmaceutical Intermediates

A key application of (S)-1-(o-Tolyl)ethanamine hydrochloride is in the synthesis of intermediates for pharmaceutical compounds. An efficient synthesis and practical resolution process for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of Cinacalcet hydrochloride, was developed. This work highlights the importance of (S)-1-(o-Tolyl)ethanamine hydrochloride in the pharmaceutical industry, particularly in the production of treatments for conditions such as secondary hyperparathyroidism (Mathad et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a reactant in a chemical reaction, its mechanism of action would be the way it reacts with other compounds to form the products .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like “(S)-1-(o-Tolyl)ethanamine hydrochloride” could include studying its reactions with other compounds, investigating its potential uses, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

(1S)-1-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGAKUOLRVQVHG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(o-Tolyl)ethanamine hydrochloride

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